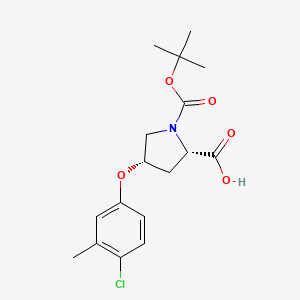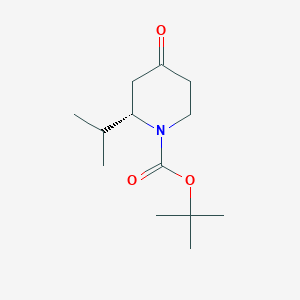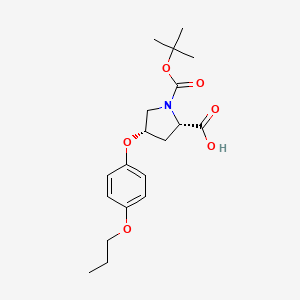
Methyl (2S,4S)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl (2S,4S)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylate, commonly known as MIPC, is a synthetic compound with a wide range of potential applications in scientific research and laboratory experiments. MIPC is an organoiodine compound that is structurally similar to other organoiodine compounds such as iodophenoxates and iodobenzoates. It has been studied extensively in recent years due to its unique properties and potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
MIPC has several potential applications in scientific research. It has been studied as a potential drug for the treatment of various diseases, including cancer and neurodegenerative diseases. MIPC has also been studied as a potential imaging agent for use in magnetic resonance imaging (MRI). Additionally, MIPC has been studied as a potential catalyst for organic synthesis reactions.
Mecanismo De Acción
MIPC is believed to exert its biological effects by binding to and activating specific proteins in the body. Specifically, MIPC is thought to bind to and activate certain proteins, such as the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, MIPC is believed to bind to and activate certain receptors, including the opioid receptor and the cannabinoid receptor, which are involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects
MIPC has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antiproliferative effects. Additionally, MIPC has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high solubility in aqueous solutions. Additionally, it has a low toxicity and is relatively stable in biological systems. However, there are some limitations to using MIPC in laboratory experiments. It is relatively expensive to synthesize, and it has a relatively short shelf life. Additionally, it is difficult to purify and it can be degraded by certain enzymes.
Direcciones Futuras
MIPC has several potential future applications in scientific research and laboratory experiments. It could be used as a potential drug for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, it could be used as a potential imaging agent for use in MRI. Furthermore, it could be used as a potential catalyst for organic synthesis reactions. Finally, it could be used as a potential modulator of certain neurotransmitters, such as serotonin and norepinephrine.
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(3-iodophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-3-8(13)5-9/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAWMGPYKHHFSN-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091446.png)






![(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3091512.png)


![Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091532.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[2-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091537.png)